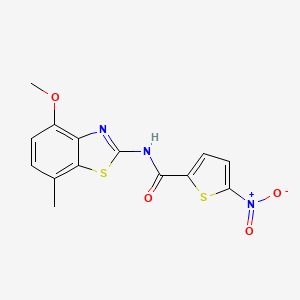![molecular formula C20H21NO3 B2975746 N-[2-(3,4-dimethoxyphenyl)-1-phenylethyl]but-2-ynamide CAS No. 2094656-56-9](/img/structure/B2975746.png)
N-[2-(3,4-dimethoxyphenyl)-1-phenylethyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-dimethoxyphenyl)-1-phenylethyl]but-2-ynamide is a chemical compound that has drawn significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMPEA-But-2-ynamide and has been the subject of numerous studies to understand its synthesis, mechanism of action, and its potential applications in scientific research.
Wirkmechanismus
DMPEA-But-2-ynamide has been found to interact with various receptors in the body, including the serotonin receptor. It has been suggested that DMPEA-But-2-ynamide may act as a partial agonist of the serotonin receptor, which could potentially lead to the development of new therapeutic drugs.
Biochemical and Physiological Effects:
DMPEA-But-2-ynamide has been found to have various biochemical and physiological effects. It has been shown to have analgesic effects in animal models, which could potentially be used to develop new pain medications. Additionally, DMPEA-But-2-ynamide has been found to have anti-inflammatory effects, which could potentially be used to develop new anti-inflammatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
DMPEA-But-2-ynamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its unique electronic properties make it a promising candidate for use in the field of organic electronics. Additionally, DMPEA-But-2-ynamide has been found to have low toxicity, making it a safer alternative to other compounds.
However, DMPEA-But-2-ynamide also has limitations for use in lab experiments. Its interactions with various receptors in the body make it a complex compound to study, and its potential for off-target effects could complicate its use in the development of new therapeutic drugs.
Zukünftige Richtungen
There are several future directions for the study of DMPEA-But-2-ynamide. One potential direction is the development of new therapeutic drugs based on its interactions with various receptors in the body. Additionally, further research is needed to fully understand its unique electronic properties and its potential applications in the field of organic electronics. Finally, more studies are needed to understand the limitations and potential risks associated with the use of DMPEA-But-2-ynamide in lab experiments.
Synthesemethoden
The synthesis of DMPEA-But-2-ynamide involves the reaction of 3,4-dimethoxyphenylacetonitrile with phenylacetylene in the presence of a palladium catalyst. The resulting product is then subjected to hydrogenation to obtain DMPEA-But-2-ynamide. This synthesis method has been extensively studied and optimized to produce high yields of DMPEA-But-2-ynamide.
Wissenschaftliche Forschungsanwendungen
DMPEA-But-2-ynamide has been found to have potential applications in various fields of scientific research. It has been studied for its potential use in the development of new therapeutic drugs due to its ability to interact with certain receptors in the body. Additionally, DMPEA-But-2-ynamide has been found to have potential applications in the field of organic electronics due to its unique electronic properties.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-1-phenylethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-4-8-20(22)21-17(16-9-6-5-7-10-16)13-15-11-12-18(23-2)19(14-15)24-3/h5-7,9-12,14,17H,13H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBWGEYELFHPEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(CC1=CC(=C(C=C1)OC)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

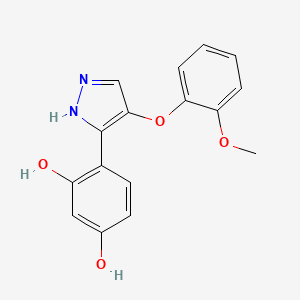
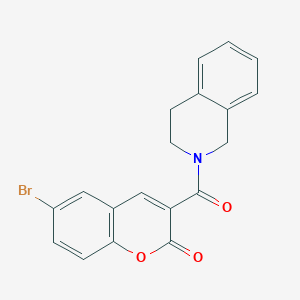
![N-(5-chloro-2-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
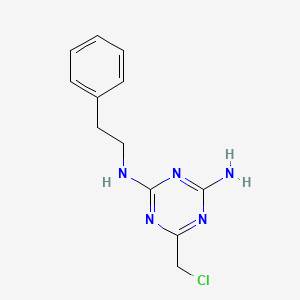
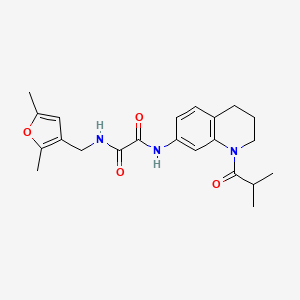

![N-(3-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2975674.png)
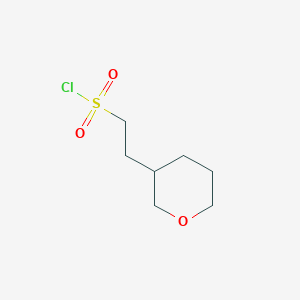
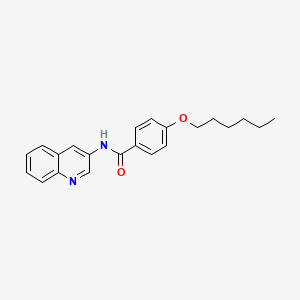


![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2975681.png)
![6-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2975684.png)
